molecular formula C13H11N3O4S B14378237 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-17-0

5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B14378237
CAS No.: 89683-17-0
M. Wt: 305.31 g/mol
InChI Key: QMAJMHXKIWUYAZ-UHFFFAOYSA-N
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Description

5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method uses easily available starting materials and mild reaction conditions, making it eco-friendly and efficient . The reaction conditions often include the use of azides and alkynes, which undergo cycloaddition to form the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been explored for similar triazole compounds, offering high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, alkynes, and various catalysts such as copper or ruthenium. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydroorotate dehydrogenase and induce reactive oxygen species sets it apart from other similar compounds .

Properties

CAS No.

89683-17-0

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

6,7-dimethyl-5-methylsulfonyl-2H-benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C13H11N3O4S/c1-5-4-7-8(13(6(5)2)21(3,19)20)12(18)10-9(11(7)17)14-16-15-10/h4H,1-3H3,(H,14,15,16)

InChI Key

QMAJMHXKIWUYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)S(=O)(=O)C)C(=O)C3=NNN=C3C2=O

Origin of Product

United States

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